molecular formula C12H12O3S B12720105 Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate CAS No. 86628-20-8

Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate

Cat. No.: B12720105
CAS No.: 86628-20-8
M. Wt: 236.29 g/mol
InChI Key: XZAAMLFANSJUSO-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate is a chemical compound belonging to the class of benzothiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the formation of a cyclic structure by intramolecular condensation, typically under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or hydrazines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzothiopyran ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate is unique due to its specific structural features, such as the benzothiopyran ring and the acetate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

86628-20-8

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 2-(4-oxo-2,3-dihydrothiochromen-2-yl)acetate

InChI

InChI=1S/C12H12O3S/c1-15-12(14)7-8-6-10(13)9-4-2-3-5-11(9)16-8/h2-5,8H,6-7H2,1H3

InChI Key

XZAAMLFANSJUSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(=O)C2=CC=CC=C2S1

Origin of Product

United States

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